molecular formula C22H29NO3S B2532368 4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034534-66-0

4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2532368
CAS No.: 2034534-66-0
M. Wt: 387.54
InChI Key: AVPMWJVZZULDLO-UHFFFAOYSA-N
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Description

4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a unique structure combining adamantane, phenyl, and thiazepane moieties. Adamantane is known for its diamond-like structure, which imparts rigidity and stability to the molecule. The phenyl group adds aromatic characteristics, while the thiazepane ring introduces sulfur and nitrogen atoms, contributing to the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then undergo further reactions to introduce the phenyl and thiazepane groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactions, catalytic hydrogenation, and advanced purification methods like chromatography are often employed to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the adamantane or phenyl rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The phenyl and thiazepane groups contribute to binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is unique due to its combination of adamantane, phenyl, and thiazepane groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-adamantyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3S/c24-21(22-13-16-10-17(14-22)12-18(11-16)15-22)23-7-6-20(27(25,26)9-8-23)19-4-2-1-3-5-19/h1-5,16-18,20H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPMWJVZZULDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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